

Application Notes and Protocols: Electrophysiological Effects of Alentemol on Dopaminergic Neurons

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Compound of Interest

Compound Name: *Alentemol*

Cat. No.: *B1664506*

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Introduction

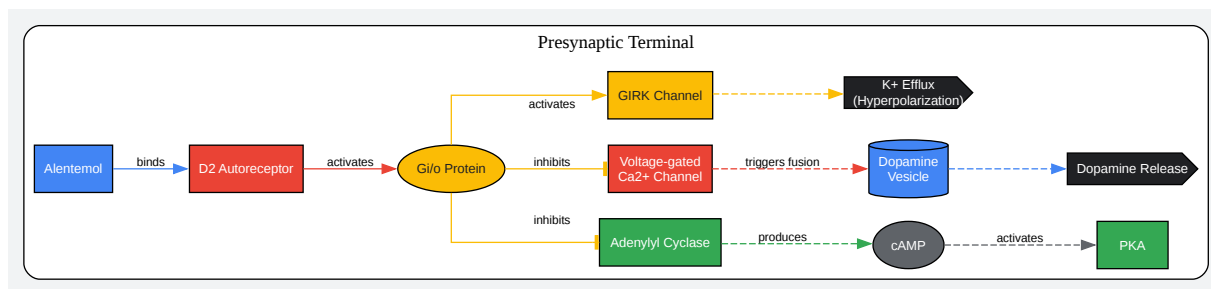
Alentemol is a novel selective agonist for the dopamine D2 receptor, a key regulator of neuronal excitability and dopamine release in the central nervous system. Dopaminergic neurons, primarily located in the substantia nigra pars compacta (SNc) and the ventral tegmental area (VTA), play a crucial role in motor control, motivation, and reward. Dysregulation of these neuronal circuits is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.^{[1][2][3][4]}

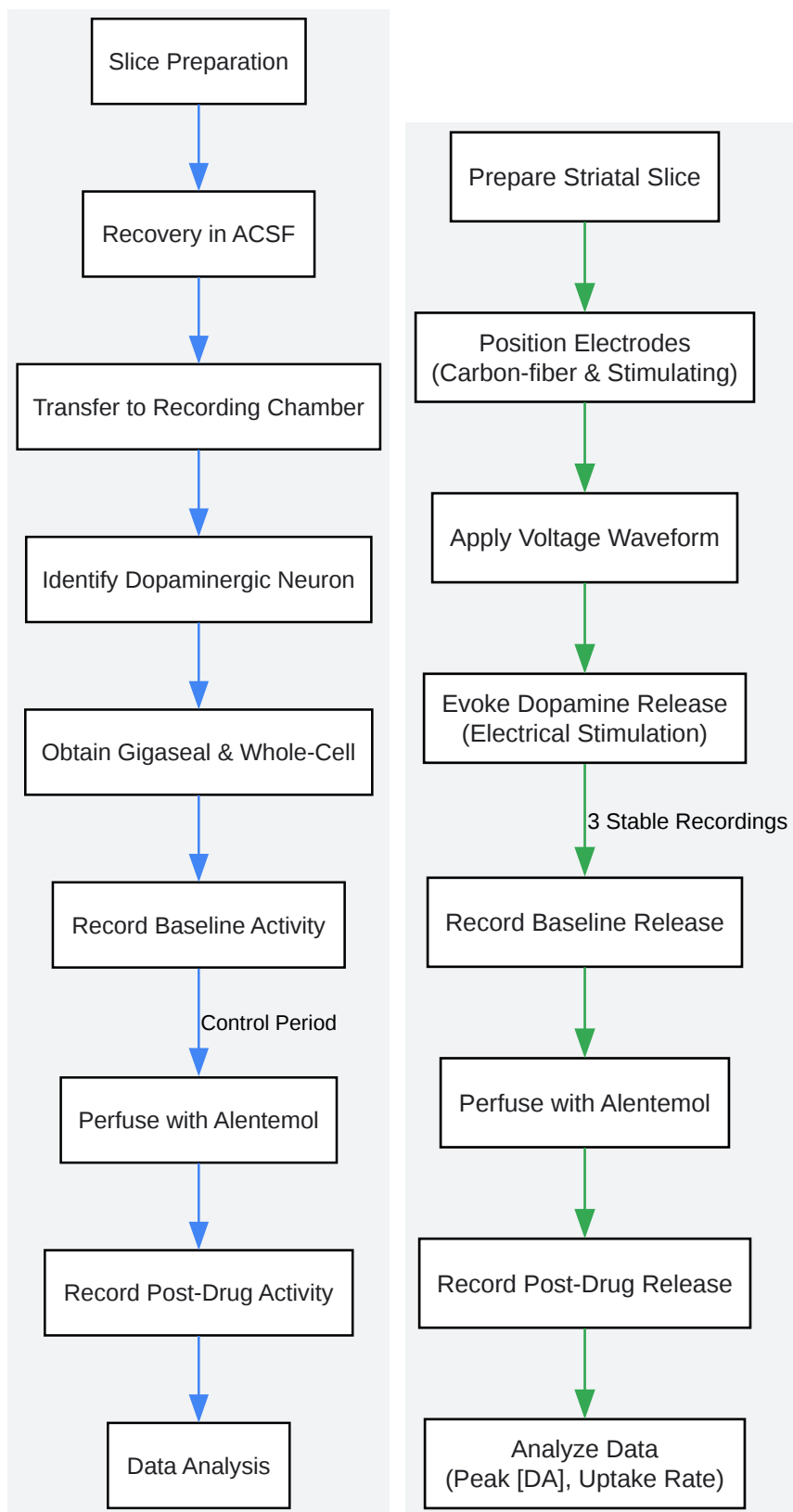
Understanding the electrophysiological effects of new therapeutic agents like **Alentemol** on these neurons is fundamental to elucidating their mechanism of action and predicting their clinical efficacy.

These application notes provide a comprehensive overview of the electrophysiological effects of **Alentemol** on dopaminergic neurons and detailed protocols for their assessment using patch-clamp electrophysiology, in vivo single-unit recordings, and fast-scan cyclic voltammetry (FSCV).

Mechanism of Action: D2 Receptor Agonism

Alentemol exerts its effects by binding to and activating D2 dopamine receptors, which are G-protein coupled receptors. In dopaminergic neurons, these receptors function as autoreceptors on the soma, dendrites, and terminals.[5] Activation of these presynaptic D2 autoreceptors initiates a signaling cascade that ultimately reduces the firing rate of the neuron and inhibits the synthesis and release of dopamine.[1][5] This inhibitory effect is primarily mediated by the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and by the inhibition of voltage-gated calcium channels, which reduces dopamine release.[1]





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